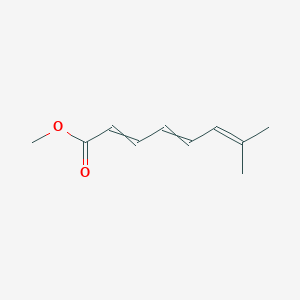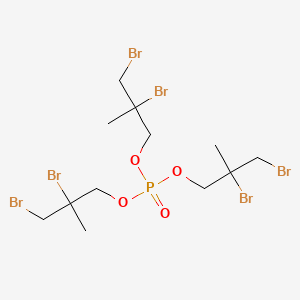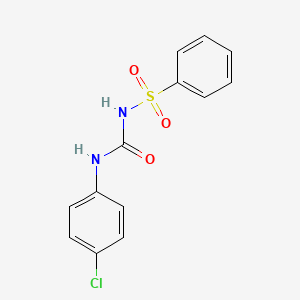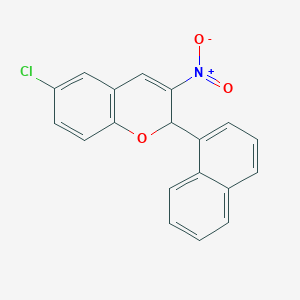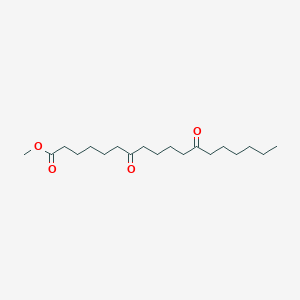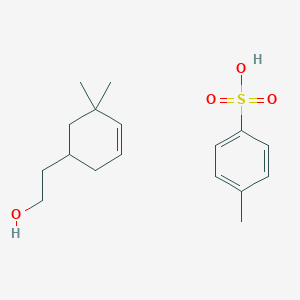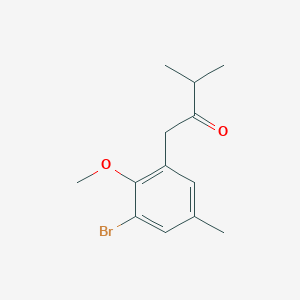![molecular formula C14H10N2O5 B14321785 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 106176-92-5](/img/structure/B14321785.png)
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structure and diverse applications This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a cyclohexa-2,4-dien-1-ylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-hydrazinylbenzoic acid with a suitable aldehyde or ketone to form a hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The hydrazone intermediate undergoes cyclization to form the cyclohexa-2,4-dien-1-ylidene ring. This step may require heating and the use of a dehydrating agent to facilitate the formation of the desired ring structure.
Oxidation: The final step involves the oxidation of the cyclohexa-2,4-dien-1-ylidene ring to introduce the carboxylic acid and ketone functional groups. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the carboxylic acid to an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions result in derivatives with various functional groups attached to the hydrazinyl moiety.
Scientific Research Applications
2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Aurintricarboxylic Acid: This compound shares a similar structure with 2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid and exhibits comparable reactivity and applications.
2,5-Cyclohexadiene-1-carboxylic Acid: Another structurally related compound with similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
106176-92-5 |
|---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-[(2-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12-9(14(20)21)5-3-7-11(12)16-15-10-6-2-1-4-8(10)13(18)19/h1-7,17H,(H,18,19)(H,20,21) |
InChI Key |
SVMFGJHAOAAJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
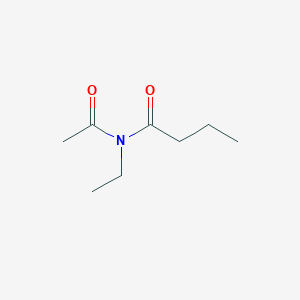
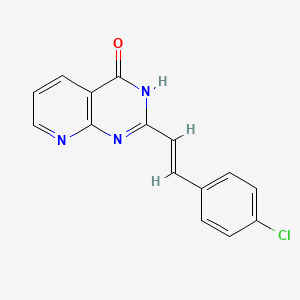
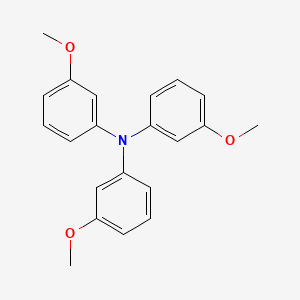
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
